Proadifen

准备方法

合成路线和反应条件

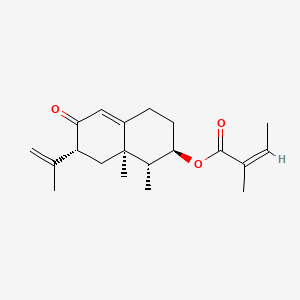

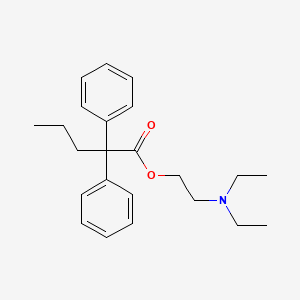

普罗迪芬可以通过2,2-二苯基戊酸与2-(二乙基氨基)乙醇的酯化反应合成。 该反应通常涉及使用脱水剂,如亚硫酰氯或二环己基碳二亚胺 (DCC),以促进酯键的形成 .

工业生产方法

普罗迪芬的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统,以确保高产率和纯度。 质量控制措施,例如高效液相色谱 (HPLC),用于监控产品的稳定性和纯度 .

化学反应分析

反应类型

普罗迪芬会发生各种化学反应,包括:

常用试剂和条件

氧化: 常用试剂包括细胞色素P450酶和分子氧.

主要生成产物

氧化: 羟基化代谢物.

还原: 普罗迪芬的还原衍生物.

取代: 取代的酯和酰胺.

科学研究应用

普罗迪芬在科学研究中具有广泛的应用:

化学: 用作研究酶抑制和药物代谢的工具.

生物学: 研究细胞色素P450酶在各种生物过程中的作用.

医学: 探索细胞色素P450抑制剂在治疗疾病中的潜在治疗效果.

工业: 用于开发新药和化学化合物.

作用机制

相似化合物的比较

类似化合物

丙氧芬: 另一种具有类似抑制作用的细胞色素P450抑制剂.

去甲丙氧芬: 丙氧芬的代谢物,具有类似的特性.

普罗迪芬的独特性

普罗迪芬的独特性在于它对细胞色素P450酶的广谱抑制作用,以及它对神经元一氧化氮合酶和跨膜钙离子流入的额外抑制作用 . 这使其成为生物化学研究和药物开发中宝贵的工具 .

属性

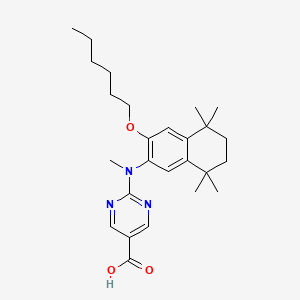

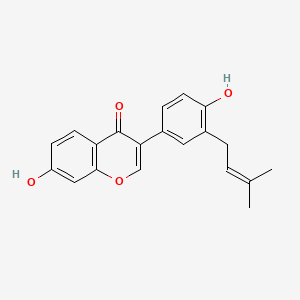

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQPLDRUZOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-68-0 (hydrochloride) | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048452 | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-33-0 | |

| Record name | Proadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Proadifen interact with its target, cytochrome P450?

A1: this compound binds with high affinity to the active site of CYP enzymes, particularly the microsomal forms found in the liver. [] This binding is often characterized as non-competitive and quasi-irreversible. [, ] this compound acts as a substrate for CYP enzymes, but its metabolism generates metabolites that remain tightly bound to the enzyme, effectively blocking its activity.

Q2: What are the downstream consequences of CYP inhibition by this compound?

A2: Inhibition of CYP enzymes by this compound disrupts the metabolism of a wide range of xenobiotics, including drugs, toxins, and environmental pollutants. [] This leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially enhancing their therapeutic effects but also increasing the risk of toxicity. [, , , ]

Q3: Does this compound affect cellular processes beyond drug metabolism?

A3: Research suggests this compound might also influence other cellular processes, including:* Ion channel modulation: Studies demonstrate this compound can inhibit potassium channels in smooth muscle cells, influencing vascular tone and contractility. [, , ] * Neurotransmitter release: this compound has been shown to modulate the release of neurotransmitters like dopamine, serotonin, glutamate, and γ-amino-butyric acid in rat brains, potentially contributing to its effects on behavior. [] * Cell growth and differentiation: In vitro studies suggest this compound can influence the growth and differentiation of certain cell types, including leukemia cells, potentially through mechanisms beyond CYP inhibition. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H27NO2·HCl and a molecular weight of 361.9 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles don't delve into detailed spectroscopic characterization, its structure has been confirmed through X-ray crystallography, providing insights into its three-dimensional conformation and potential binding interactions. []

Q6: What is known about the stability of this compound under various conditions?

A6: Specific information on the stability of this compound under various conditions (temperature, pH, light) is limited in the provided research.

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A9: this compound is well-absorbed following oral administration in rats, though it undergoes extensive first-pass metabolism in the liver, limiting its bioavailability. [] It exhibits preferential distribution to tissues, particularly the liver, where it exerts its primary pharmacological effects. [] While specific details on its metabolism and excretion pathways are limited within the provided research, it's understood that this compound is primarily eliminated via hepatic metabolism and biliary excretion. []

Q8: Does pre-treatment with this compound affect the pharmacokinetics of other drugs?

A10: Yes, this compound pretreatment significantly alters the pharmacokinetics of numerous drugs that undergo CYP-mediated metabolism. For instance, it increases the half-life of antipyrine and propranolol while decreasing their clearance in rat liver perfusion models. [] Similar effects have been observed with various other drugs, including antidepressants like imipramine. [, ]

Q9: How has the efficacy of this compound been investigated in in vitro settings?

A11: Numerous in vitro studies utilize this compound to elucidate the role of CYP enzymes in drug metabolism and other cellular processes. [, , , , ] For instance, it's used in microsomal preparations to study drug metabolism [, , ], in isolated blood vessels to investigate endothelium-dependent relaxation [, , ], and in cell culture models to assess effects on cell growth and differentiation. [, ]

Q10: What about this compound's in vivo efficacy? What animal models have been used?

A12: this compound has been extensively used in animal models, primarily rodents, to investigate its effects on drug metabolism, blood pressure regulation, and behavior. [, , , , , , ] For instance, it has been used in models of hypertension [], endotoxic shock [], and behavioral despair. []

Q11: Have there been any clinical trials involving this compound?

A13: While the provided research doesn't directly cite clinical trials, one study mentions that cytochrome P450 inhibitors, including this compound, are used clinically in treating cancer patients. []

Q12: What is the safety profile of this compound?

A12: Information on the safety profile of this compound in the provided research is limited. While it's a valuable research tool, its use as a therapeutic agent is restricted due to its potential for toxicity and a lack of selectivity in CYP enzyme inhibition.

Q13: What analytical methods are used to characterize and quantify this compound?

A15: Commonly employed analytical techniques include:* Radioimmunoassay: Used to measure this compound concentrations in plasma and tissues. [] * High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) to separate, identify, and quantify this compound and its metabolites in biological samples. [] * Spectrophotometry: Used to assess the activity of CYP enzymes in the presence of this compound. [, ]

Q14: Does this compound induce or inhibit drug-metabolizing enzymes?

A16: this compound is primarily known as a potent inhibitor of drug-metabolizing enzymes, particularly those belonging to the CYP family. [, , , , , , , ] Its ability to inhibit CYP enzymes is the basis for many of its pharmacological effects and its use as a research tool.

Q15: Are there alternative compounds with similar effects to this compound?

A17: Yes, numerous compounds can inhibit CYP enzymes, but their selectivity and potency vary widely. Some commonly used alternatives to this compound in research include:* Metyrapone: A relatively selective inhibitor of CYP3A4, an enzyme involved in the metabolism of a wide range of drugs. [, , ]* Ketoconazole: An antifungal agent that also inhibits CYP3A4, often used in research to study the role of this enzyme. []* Clotrimazole: Another antifungal agent that inhibits CYP enzymes, particularly those involved in arachidonic acid metabolism. [, , ]

Q16: How has research on this compound evolved over time?

A20: Initial studies primarily explored its role as a CYP inhibitor and its impact on drug metabolism. [, , , , , , ] Later research expanded to investigate its effects on other cellular processes like ion channel modulation, neurotransmitter release, and cell growth. [, , , , , , , , ] The development of more selective CYP inhibitors somewhat diminished its use as a potential therapeutic agent, but it remains a valuable research tool for elucidating the roles of CYP enzymes in various physiological and pathological processes.

Q17: What are some examples of cross-disciplinary research involving this compound?

A21: this compound's effects span various disciplines, fostering collaborations between:* Pharmacology and Toxicology: Researchers use this compound to study drug metabolism, drug interactions, and mechanisms of toxicity. [, , , , , ] * Physiology and Neuroscience: this compound helps unravel the roles of CYP enzymes and their metabolites in regulating blood pressure, vascular tone, and neurotransmission. [, , , , , , , ] * Cell Biology and Oncology: In vitro studies utilize this compound to investigate the influence of CYP enzymes on cell growth, differentiation, and responses to anticancer agents. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。